molecular formula C15H20N2O5S B1329727 N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-methionine CAS No. 3561-48-6

N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-methionine

Cat. No. B1329727
CAS RN: 3561-48-6
M. Wt: 340.4 g/mol
InChI Key: JXQGLWUIDPXMHD-LBPRGKRZSA-N
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Description

Synthesis Analysis

The synthesis of peptides containing methionine has been explored due to the availability of optically active enantiomorphs of methionine. The carbobenzoxy method has been applied to synthesize peptides of L- and D-methionine, expanding the range of known methionine peptides beyond the previously described glycyl-L-methionine. This method involves the treatment of L-methionine with chloroacetyl chloride, followed by amination. The synthesized peptides have been examined for their susceptibility to hydrolytic action by proteolytic enzymes, which is crucial for understanding their metabolic reactions in peptide linkage .

Molecular Structure Analysis

The molecular structure of peptides containing methionine has been studied using 13C nuclear magnetic resonance spectroscopy. Specifically, pentapeptides with a central residue of L-methionine have been analyzed to determine their chemical shifts and the effects of pH on these shifts. The study of these peptides provides insights into the conformational flexibility and the rotational freedom of the peptide backbone and side chains, which is essential for understanding the physical and chemical properties of these molecules .

Chemical Reactions Analysis

The peptides synthesized using methionine are subject to various chemical reactions, including hydrolysis by proteolytic enzymes. The susceptibility of these peptides to enzymatic cleavage has been a focus of study, as it relates to their potential metabolic functions and stability. The research has indicated that the peptides' structure, particularly the presence of methionine, influences their reactivity and interactions with enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of methionine-containing peptides have been characterized through nuclear magnetic resonance spectroscopy. The study has provided detailed information on the chemical shifts of carbon atoms in the peptide chain, which are influenced by the nature of the central residue and the state of protonation of terminal and side chain groups. The research has also determined pK values for these groups, which are essential for predicting the peptides' behavior in different pH environments. Additionally, the T1 relaxation times indicate the degree of rotational freedom and potential conformational constraints imposed by the peptide structure .

Scientific Research Applications

Synthesis and Proteolytic Enzyme Studies

N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-methionine has been utilized in the synthesis of peptides of methionine. The availability of optically active enantiomorphs has enabled the application of carbobenzoxy methods for synthesizing methionine peptides. These peptides have been examined for their susceptibility to hydrolytic action by various proteolytic enzymes, which is crucial for understanding metabolic reactions involving compounds where this amino acid is bound in peptide linkage (Dekker, Taylor, & Fruton, 1949).

Transport Mechanisms

Studies have been conducted on the methionine hydroxy analogue DL-2-hydroxy-(4-methylthio)butanoic acid (DL-HMB), which is used in animal diets as a methionine source. Research on Caco-2 cells has identified the transport mechanism involved in the intestinal absorption of this methionine source, involving the monocarboxylate transporter 1 (MCT1). This research provides insights into the absorption and metabolism of methionine analogues (Martín-Venegas, Rodríguez-Lagunas, Geraert, & Ferrer, 2007).

Methionine Metabolism

Understanding methionine metabolism is vital, as it plays a role in various biological processes. Methionine metabolism involves its conversion to S-adenosylmethionine, which is used in numerous metabolic reactions. Research shows that excessive dietary methionine alters metabolic pathways, influencing the regulation of enzymes like glycine n-methyltransferase and cystathionine beta-synthase. These studies are crucial in understanding the balance of methionine in the body (Frontiera, Stabler, Kolhouse, & Allen, 1994).

Enhanced Production in Engineered E. coli

The synthesis of l-methionine in engineered Escherichia coli has been studied to improve l-methionine production. This includes overexpressing enzymes involved in the thiolation of OSH to form homocysteine and adding l-glycine as a precursor. These studies are crucial for biotechnological production and application of l-methionine (Tang, Du, Chen, Liu, & Zheng, 2019).

Radiotracer Production for PET Diagnostics

L-[Methyl-(11C)]Methionine ([11C]MET) is used as an amino acid radiotracer for PET diagnostics of brain tumors. Research in this area focuses on the production of [11C]MET with high enantiomeric purity, essential for clinical applications. This is significant for medical imaging and diagnosis (Gomzina & Kuznetsova, 2011).

properties

IUPAC Name

(2S)-4-methylsulfanyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-23-8-7-12(14(19)20)17-13(18)9-16-15(21)22-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQGLWUIDPXMHD-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901219198
Record name L-Methionine, N-[N-[(phenylmethoxy)carbonyl]glycyl]-
Source EPA DSSTox
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Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-methionine

CAS RN

3561-48-6
Record name L-Methionine, N-[N-[(phenylmethoxy)carbonyl]glycyl]-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(N-((Phenylmethoxy)carbonyl)glycyl)-L-methionine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Methionine, N-[N-[(phenylmethoxy)carbonyl]glycyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[N-[(phenylmethoxy)carbonyl]glycyl]-L-methionine
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